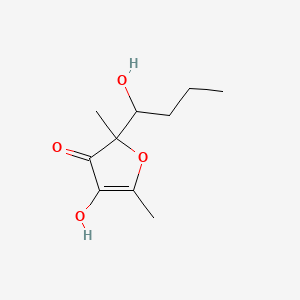

4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one

Description

Properties

CAS No. |

51994-16-2 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3-one |

InChI |

InChI=1S/C10H16O4/c1-4-5-7(11)10(3)9(13)8(12)6(2)14-10/h7,11-12H,4-5H2,1-3H3 |

InChI Key |

NOYLNCIBDODDPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1(C(=O)C(=C(O1)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Ozonolysis Route

A well-documented method involves the aldol condensation of 2,5-dimethyl-dihydro-3(2H)-furanone with aldehydes such as 2-methylpropanal or benzaldehyde under basic conditions, followed by dehydration, ozonolysis, reduction, and acidic cyclization to yield hydroxyfuranones including FURANEOL derivatives.

- Aldol condensation :

2,5-dimethyl-dihydro-3(2H)-furanone reacts with aldehyde (e.g., 2-methylpropanal) in methanol with potassium hydroxide catalyst at 10–30 °C. - Dehydration :

The aldol product is dehydrated using potassium bisulfate at elevated temperature under reduced pressure. - Ozonolysis :

The alkene intermediate is treated with ozone in ethanol at low temperature (-10 °C) to form a hydroperoxy-hemiacetal. - Reduction :

Sodium bisulfite reduces the ozonide to a hemiacetal. - Cyclization :

Heating under reflux in acidic conditions under inert atmosphere converts the hemiacetal to the target hydroxyfuranone.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol condensation | Methanol, KOH, 10–30 °C, 1–2 hours | ~70 | Equimolar reactants, controlled temp |

| Dehydration | Potassium bisulfate, 150 °C, 30 mm Hg | ~45 | Reduced pressure improves selectivity |

| Ozonolysis | Ethanol, -10 °C | Quantitative | Careful temperature control required |

| Reduction | Sodium bisulfite, 25–30 °C | Quantitative | Monitored by KI test |

| Cyclization | Acidic reflux, nitrogen atmosphere | ~50 | Final purification by distillation |

This method is versatile and allows synthesis of various 2,5-dialkyl-4-hydroxy-3(2H)-furanones by changing the aldehyde component.

Oxidation of 2,5-Dimethyl-2H-furan-3-one

Another method involves the direct oxidation of 2,5-dimethyl-2H-furan-3-one with hydrogen peroxide in the presence of a base (e.g., alkali metal hydroxides or carbonates) in a homogeneous phase solvent mixture (water and methanol or ethanol).

- Reaction temperature: 20–80 °C

- Solvents: Water-alcohol mixtures (methanol or ethanol preferred)

- Base catalysts: Sodium hydroxide, potassium carbonate, etc.

- Extraction: Product and starting material extracted with ethyl acetate

- Recycling: Unreacted starting material recovered by distillation and reused

| Solvent System | Temperature (°C) | Base Used | Yield (%) | Remarks |

|---|---|---|---|---|

| Water/Methanol | 20–80 | NaOH | Up to 40 | Moderate yield, scalable |

| Water/Ethanol | 20–80 | K2CO3 | ~4 | Lower yield with ethanol |

This approach is advantageous due to the simplicity of reagents and mild conditions but may have lower yields and requires careful control to avoid over-oxidation.

Enzymatic and Chemical Condensation of Hydroxyacetone and Aldehydes

An alternative biocatalytic-inspired method uses condensation of monohydroxyacetone or 1,3-dihydroxyacetone with glyceraldehyde or lactaldehyde to form the furanone ring system.

- Starting materials: Monohydroxyacetone (enzymatically prepared or commercial), glyceraldehyde, lactaldehyde

- Reaction conditions: Equimolar amounts, concentrations typically 0.15–0.5 M for optimal rate and selectivity

- Advantages: Use of natural, readily available compounds, potential for green synthesis

- Challenges: Reaction rate decreases at high concentrations (>1 M), requiring dilution for better selectivity

This method yields 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one derivatives, which can be further functionalized to the target compound.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Aldol condensation + ozonolysis | 2,5-dimethyl-dihydro-3(2H)-furanone + aldehydes | Base-catalyzed aldol, ozonolysis, acid cyclization | Mild temperatures, inert atmosphere | 40–70 | High selectivity, versatile | Multi-step, requires ozone handling |

| Oxidation with H2O2 | 2,5-dimethyl-2H-furan-3-one | Oxidation in base | 20–80 °C, aqueous-alcoholic solvent | 4–40 | Simple reagents, mild conditions | Lower yields, side reactions possible |

| Enzymatic condensation | Hydroxyacetones + glyceraldehyde/lactaldehyde | Condensation | Dilute aqueous solutions | Moderate | Uses natural substrates, green chemistry | Slower reaction, concentration sensitive |

Summary of Research Results

The aldol condensation route with ozonolysis provides a controlled and relatively high-yielding synthesis of substituted hydroxyfuranones, including this compound derivatives, with detailed reaction conditions and purification steps established.

Oxidation of 2,5-dimethyl-2H-furan-3-one with hydrogen peroxide under basic conditions is a simpler but less efficient method, sensitive to solvent and base choice, yielding the hydroxyfuranone core structure.

Biocatalytic and chemical condensation of hydroxyacetone derivatives with aldehydes offers a green and sustainable approach, utilizing natural compounds and enzymatic preparation of intermediates, though requiring careful concentration control to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the hydroxylbutyl side chain or furanone core. Manganese(III)-mediated aerobic oxidation is a critical pathway:

Mechanistically, Mn(III) oxidizes the 1,3-dicarbonyl system to generate radicals, which dimerize and react with oxygen to form peroxy intermediates. Subsequent reduction and cyclization yield acetylated furanones .

Esterification and Etherification

The hydroxyl groups at positions 2 and 4 are reactive toward electrophilic reagents:

The methoxy-acetal derivative is synthesized quantitatively under acidic conditions, while enzymatic glycosylation improves aqueous stability for flavor applications .

Hydrolysis and Tautomerization

The compound exhibits pH-dependent stability and tautomeric behavior:

Under acidic conditions, the hydroxybutyl side chain is cleaved, while alkaline conditions promote retro-aldol reactions .

Radical Coupling Reactions

The furanone core participates in radical-mediated transformations:

Mn(III) initiates radical formation at the furanone’s α-carbon, enabling dimerization or trapping with phenolic antioxidants .

Scientific Research Applications

Applications in Food Science

Flavoring Agent :

4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one is recognized for its role as a flavoring compound. It is particularly noted for its caramel-like aroma and is identified in various food products, including sauces and baked goods.

Case Study: Aroma in Fish Sauce

A study conducted on premium Thai fish sauces identified this compound as a key aroma component through aroma extract dilution analysis (AEDA). Its presence contributes significantly to the sensory profile of the sauce, enhancing consumer acceptance and flavor complexity .

| Food Product | Application | Impact on Flavor Profile |

|---|---|---|

| Thai Fish Sauce | Key aroma component | Enhances umami and sweetness |

| Baked Goods | Flavoring agent | Adds caramel notes |

| Sauces | Flavor enhancer | Improves overall taste |

Applications in Pharmaceuticals

Potential Therapeutic Uses :

Research indicates that this compound may have potential therapeutic applications due to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, suggesting its potential use in formulations aimed at preventing oxidative damage in cells. This is particularly relevant for developing dietary supplements or pharmaceutical products targeting age-related diseases .

Applications in Material Science

Polymer Additive :

This compound has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the durability and performance of materials used in various applications.

Case Study: Polymer Blends

Research focused on blending this compound with biodegradable polymers showed improved mechanical strength and thermal resistance. Such enhancements make it suitable for applications in packaging materials that require both sustainability and performance .

| Material Type | Application | Benefits |

|---|---|---|

| Biodegradable Polymers | Additive for mechanical enhancement | Improved strength and stability |

| Coatings | Thermal stability enhancer | Extended lifespan |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxybutyl groups can form hydrogen bonds and other interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Furanones

Structural Analogues and Key Properties

Biological Activity

4-Hydroxy-2-(1-hydroxybutyl)-2,5-dimethylfuran-3(2H)-one, also known as HDMF, is a furan derivative with potential biological activities. This compound has garnered interest due to its flavoring properties and possible health benefits. This article reviews its biological activity, including antimicrobial effects, antioxidant properties, and safety assessments.

- Molecular Formula : C10H16O

- Molecular Weight : 200.2346 g/mol

- CAS Number : 51994-16-2

- Synonyms : this compound

Antimicrobial Effects

Recent studies have demonstrated that HDMF exhibits significant antimicrobial activity against various pathogens. One study highlighted its effectiveness against antibiotic-resistant strains of bacteria and fungi. The compound was found to disrupt the growth of Candida albicans, particularly in its mycelial form induced by serum factors. This suggests that HDMF could be a candidate for developing new antimicrobial agents, particularly in treating fungal infections .

Antioxidant Properties

HDMF has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress. Research indicates that it can inhibit superoxide radicals, potentially reducing the risk of oxidative damage in biological systems . The stability of HDMF under different pH conditions further supports its utility in food preservation and health-related applications .

Safety Assessment

A comprehensive safety evaluation of HDMF has been conducted, revealing a favorable safety profile:

- Genotoxicity : Studies indicate that HDMF does not present significant genotoxic risks. It was assessed using the Ames test and showed no mutagenic effects at relevant concentrations .

- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) was determined to be 590 μg/cm², indicating low potential for skin sensitization .

- Developmental Toxicity : Data suggest no adverse effects on reproductive capacity or developmental outcomes in animal models .

Study on Antimicrobial Activity

A study published in PubMed explored the antimicrobial effects of HDMF against human pathogenic microorganisms. The results indicated that HDMF exhibited broad-spectrum antimicrobial activity without causing hemolysis in human erythrocytes. This highlights its potential as a safe antimicrobial agent for food and pharmaceutical applications .

Evaluation of Antioxidant Activity

Research published in the Journal of Agricultural and Food Chemistry examined the antioxidant capabilities of HDMF. The findings revealed that HDMF could protect against oxidative damage by scavenging free radicals, suggesting its potential role as a dietary antioxidant .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.